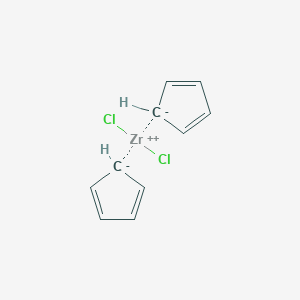
环戊二烯-1,3-二烯;二氯锆(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconocene dichloride, also known as bis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the formula C10H10Cl2Zr. It is an organometallic compound that features a zirconium atom sandwiched between two cyclopentadienyl rings and bonded to two chlorine atoms. This compound is widely used in various fields due to its unique properties and reactivity.
科学研究应用
Zirconocene dichloride has a wide range of applications in scientific research, including:
作用机制
Target of Action
Cyclopenta-1,3-diene;dichlorozirconium(2+), also known as dichloro(cyclopenta-1,3-dien-1-yl)cyclopenta-2,4-dien-1-ylzirconium, primarily targets transition metal compounds . The cyclopentadienyl anion, derived from cyclopenta-1,3-diene, serves as an important ligand for these compounds .
Mode of Action
The compound interacts with its targets through the formation of cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl anion, often abbreviated as Cp-, binds to transition metals to form these complexes . These complexes are known for their high chemical inertness and stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of metallocene complexes . The compound is involved in the synthesis of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes . These metallocenes serve as catalysts in a plethora of organic transformations .
Result of Action
The result of the compound’s action is the production of metallocene complexes . These complexes, due to their robust nature, find applications in the field of catalysis . They are used in various organic transformations, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of cyclopenta-1,3-diene;dichlorozirconium(2+) can be influenced by environmental factors such as temperature. For instance, the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives occurs upon heating at 120 °C . This reaction is crucial for the formation of certain cyclopentadiene derivatives .
准备方法
Synthetic Routes and Reaction Conditions
Zirconocene dichloride is typically synthesized through the reaction of zirconium tetrachloride (ZrCl4) with cyclopentadienyl sodium (NaCp) in an inert atmosphere. The reaction proceeds as follows:
ZrCl4+2NaCp→Cp2ZrCl2+2NaCl
The reaction is usually carried out in a dry, inert solvent such as tetrahydrofuran (THF) under an inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of bis-pi-cyclopentadienyldichlorozirconium follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yields and product purity .
化学反应分析
Types of Reactions
Zirconocene dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as alkyl, aryl, or alkoxide groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of polymers.
Common Reagents and Conditions
Common reagents used in reactions with bis-pi-cyclopentadienyldichlorozirconium include alkyl halides, Grignard reagents, and organolithium compounds. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving bis-pi-cyclopentadienyldichlorozirconium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organozirconium compounds, while polymerization reactions produce polymers with specific properties .
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium instead of zirconium.
Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): A related zirconium compound with different ligands.
Uniqueness
Zirconocene dichloride is unique due to its high reactivity and versatility as a catalyst in various chemical reactions. Its ability to form stable complexes with a wide range of ligands makes it a valuable tool in both academic and industrial research .
属性
CAS 编号 |
1291-32-3 |
|---|---|
分子式 |
C10H20Cl2Zr |
分子量 |
302.39 g/mol |
IUPAC 名称 |
cyclopentane;dichlorozirconium |
InChI |
InChI=1S/2C5H10.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
QGNRHWVXMACQOC-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
规范 SMILES |
C1CCCC1.C1CCCC1.Cl[Zr]Cl |
Key on ui other cas no. |
1291-32-3 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



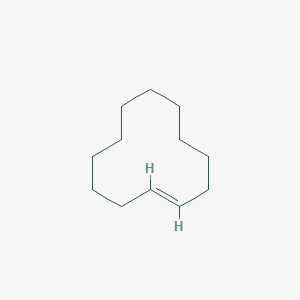
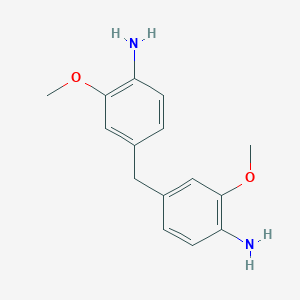
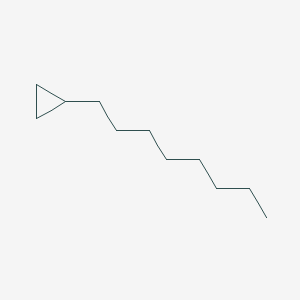

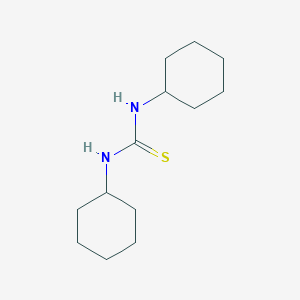
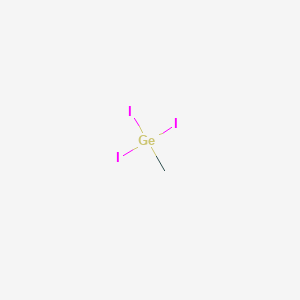
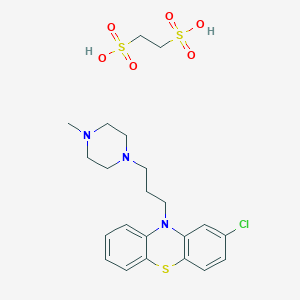
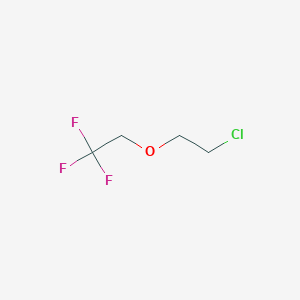
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
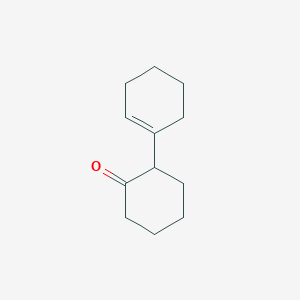
phosphonium bromide](/img/structure/B73364.png)

